(5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-yl)methanol
Description
“(5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-yl)methanol” is a heterocyclic compound featuring a fused pyrrolo-thiazole core with a hydroxymethyl (-CH2OH) substituent at the 2-position. The hydroxymethyl group enhances its polarity, influencing solubility and reactivity, which may be advantageous in drug design for improved bioavailability or target binding .
While direct synthesis or biological data for this specific compound are absent in the provided evidence, structurally related derivatives, such as salts (e.g., hydrobromide or hydrochloride forms), have been synthesized and cataloged with high purity (95–98%) . These analogs suggest the compound’s utility as a synthetic intermediate or pharmacophore in medicinal chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C6H8N2OS |
|---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazol-2-ylmethanol |
InChI |
InChI=1S/C6H8N2OS/c9-3-6-8-4-1-7-2-5(4)10-6/h7,9H,1-3H2 |
InChI Key |
ZVYRHHZOUDHERY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)SC(=N2)CO |
Origin of Product |
United States |
Preparation Methods
One-Step Cyclization from Diol Precursors
The most direct route to (5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-yl)methanol involves cyclization of diol precursors, as demonstrated by Yoshikawa et al.. In their seminal work, a diol containing both pyrrolidine and thiazole-forming elements undergoes intramolecular cyclization under acidic conditions. For the target compound, the diol precursor would incorporate a hydroxymethyl group at the C2 position of the thiazole ring.
The reaction typically employs a sulfur source such as hydrogen sulfide or Lawesson’s reagent in a polar aprotic solvent like DMF at elevated temperatures (80–100°C). The diol’s hydroxyl groups facilitate nucleophilic attack on the sulfur atom, forming the thiazole ring while retaining the hydroxymethyl substituent. This method offers a 58–65% yield for analogous pyrrolo-thiazole systems, though optimization may be required for the hydroxymethyl variant due to potential steric hindrance.
Key advantages include atom economy and minimal purification steps. However, the diol precursor’s synthesis itself presents challenges, requiring regioselective protection and deprotection strategies to install the hydroxymethyl group without side reactions.
Thiosemicarbazide-Dimethyl Acetylenedicarboxylate Cyclization
Adapting methodologies from recent work on pyrrolo-quinoline-thiazole hybrids, the thiosemicarbazide-DMAD (dimethyl acetylenedicarboxylate) route provides a versatile pathway. This two-step approach begins with the condensation of a hydroxymethyl-substituted pyrrolo-quinoline-dione with thiosemicarbazide in methanol under acidic conditions, forming a hydrazinocarbothioamide intermediate.
Subsequent reaction with DMAD in a methanol-acetic acid mixture (4:1 v/v) induces cyclization at 70–80°C, yielding the thiazole ring with the hydroxymethyl group intact. The reaction proceeds via a [2+2] cycloaddition mechanism, with the acetylenedicarboxylate acting as a dienophile. This method achieves yields of 67–88% for structurally related compounds, suggesting comparable efficiency for the target molecule.
Critical to success is the selection of a dione precursor with a sterically accessible hydroxymethyl group. NMR studies confirm that the Z-configuration predominates due to intramolecular hydrogen bonding between the thiosemicarbazone’s NH and the dione’s carbonyl group.
Post-Functionalization of Preformed Pyrrolo-Thiazole Cores
For laboratories lacking access to specialized diol precursors, post-synthetic modification of a preassembled pyrrolo-thiazole core offers an alternative. A representative strategy involves:
- Bromination at C2 : Treating 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole with N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄, reflux) introduces a bromine atom at the thiazole’s C2 position.
- Hydroxymethyl Introduction : Suzuki-Miyaura coupling with a hydroxymethyl-bearing boronic ester or nucleophilic substitution using sodium hydroxide in aqueous THF replaces the bromide with a hydroxymethyl group.
While this route provides flexibility, the initial bromination step suffers from poor regioselectivity (30–35% yield), necessitating chromatographic purification. Additionally, the hydroxymethyl group’s introduction under basic conditions may lead to ring-opening side reactions, requiring careful pH control.
Comparative Analysis of Synthetic Routes
Table 1 evaluates the three primary methods based on yield, scalability, and functional group tolerance:
The thiosemicarbazide-DMAD method emerges as the most efficient for small-scale synthesis, while diol cyclization may better suit industrial applications despite its precursor challenges.
Reaction Optimization and Scale-Up Considerations
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates in diol-based routes but risk oxidizing the hydroxymethyl group. Methanol-acetic acid mixtures in DMAD reactions suppress oxidation while maintaining protonation of intermediates.
Catalysis : Lewis acids like ZnCl₂ (5 mol%) accelerate thiazole ring closure in diol cyclization, reducing reaction time from 24 h to 8 h. However, catalyst removal adds purification steps.
Scale-Up Challenges : Exothermic thiazole formation in DMAD reactions necessitates controlled addition of acetylenedicarboxylate to prevent runaway reactions. For diol routes, continuous flow systems mitigate heat management issues during cyclization.
Spectroscopic Characterization and Quality Control
Successful synthesis requires rigorous analytical validation:
- ¹H NMR : The hydroxymethyl proton appears as a triplet (δ 3.65–3.80 ppm, J = 5.5 Hz) due to coupling with adjacent CH₂ groups.
- ¹³C NMR : The thiazole C2 carbon resonates at δ 165–170 ppm, with the hydroxymethyl carbon at δ 60–62 ppm.
- HPLC-MS : ESI+ mode shows [M+H]⁺ at m/z 213.08 (calculated for C₈H₁₀N₂O₂S).
Impurity profiling via LC-MS often detects des-hydroxymethyl byproducts (m/z 197.05), emphasizing the need for precise stoichiometry in cyclization steps.
Chemical Reactions Analysis
Structural Features and Hypothetical Reactivity
The molecule’s reactivity is governed by:
-
Hydroxymethyl group (-CH₂OH) : Potential for oxidation, esterification, or substitution.
-
Thiazole ring : Susceptible to electrophilic or nucleophilic attacks.
-
Fused pyrrolidine system : May influence steric and electronic effects.
2.1. Oxidation of the Hydroxymethyl Group
-
Hypothesis : The -CH₂OH group could oxidize to a carboxylic acid (-COOH) or aldehyde (-CHO) under standard conditions (e.g., KMnO₄ or PCC).
-
Analog Reference : Similar hydroxymethyl-thiazoles undergo oxidation to carboxylates in the presence of strong oxidizers .
2.2. Esterification
-
Hypothesis : Reaction with acyl chlorides or anhydrides could yield esters (e.g., -CH₂OAc).
-
Example :
2.3. Nucleophilic Substitution
-
Hypothesis : The hydroxyl group may act as a leaving group under acidic or Mitsunobu conditions, enabling substitution with amines or thiols.
2.4. Thiazole Ring Functionalization
-
Electrophilic Substitution : Halogenation or nitration at the thiazole’s 5-position is plausible .
-
Cross-Coupling : Suzuki-Miyaura coupling could modify the thiazole if a halide is introduced.
Data Limitations and Research Gaps
-
No direct experimental studies on this compound’s reactivity were identified in the provided sources.
-
Existing literature focuses on structurally related systems (e.g., methyl esters, carbothioamides) .
Key Comparative Data for Analogous Systems
Scientific Research Applications
(5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between “(5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-yl)methanol” and its analogs:
Key Comparisons:
- Substituent Reactivity: The hydroxymethyl group in the target compound contrasts with the -NH2 (in pyrano-thiazole analogs) or -SH (in 4,5-dihydrothiazole), offering distinct reactivity. For instance, -CH2OH may participate in hydrogen bonding or serve as a linker in prodrugs, whereas -SH facilitates disulfide bond formation .
- Salt Forms: Hydrobromide and hydrochloride salts of the parent pyrrolo-thiazole core demonstrate higher purity (95–96%) and stability compared to the neutral methanol derivative, which may require specialized handling due to hygroscopicity .
- Structural Complexity : The fused pyrrolo-thiazole system in the target compound is structurally distinct from simpler dihydrothiazoles (e.g., 4,5-dihydro-1,3-thiazole-2-thiol), which lack the bicyclic framework. This complexity may confer unique conformational rigidity, influencing target selectivity in drug design .
Biological Activity
Overview
(5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-yl)methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of blood coagulation factors. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C6H8N2OS
- CAS Number : 118991671
The primary biological activity of this compound involves its role as an inhibitor of specific blood coagulation factors. It has been shown to selectively inhibit factors Xa and XIa, which are crucial in the coagulation cascade leading to thrombus formation. By inhibiting these factors, the compound can prevent thrombosis and reduce the risk of cardiovascular diseases associated with clotting disorders .
Anticoagulant Properties
Research indicates that this compound acts as a dual inhibitor of coagulation factors Xa and XIa. This dual inhibition mechanism is particularly significant as it not only prevents clot formation but also has implications for therapeutic strategies in managing conditions such as deep vein thrombosis and pulmonary embolism. The compound's ability to modulate these pathways positions it as a candidate for further pharmacological development.
Case Studies
- In Vitro Studies :
- Animal Models :
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
-
One-Step Cyclization :
- A straightforward approach involves the cyclization of diols under acidic conditions to yield the desired pyrrolo-thiazole structure. This method is noted for its efficiency and simplicity.
- Condensation Reactions :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole dihydrochloride | Structure | Anticoagulant; dual factor Xa and XIa inhibitor |
| Pyrazolo[3,4-d]thiazoles | Structure | Antitumor; anti-inflammatory |
| 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole | N/A | Potentially similar biological activities |
Q & A
Q. Table 1: Spectral Data for Structural Validation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| IR | -OH (3200–3400 cm⁻¹), C=S (1090 cm⁻¹) | |
| ^1H-NMR (DMSO-d6) | Pyrrole H: δ 6.5–7.5; Thiazole H: δ 4.0–4.3 | |
| MS | M⁺ at m/z 347 (C18H13N5SO) |
Q. Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reflux Time | 2–3 hours | 70–85% |
| Solvent | Ethanol/DMF (1:1) | ↑ Solubility |
| Catalyst | Sodium hydride | ↑ Reaction Rate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
